molecular formula C8H12N2O3 B14463969 Ethyl 5-amino-3-ethylisoxazole-4-carboxylate

Ethyl 5-amino-3-ethylisoxazole-4-carboxylate

Cat. No.: B14463969
M. Wt: 184.19 g/mol
InChI Key: XIYBSGTXCNLJPQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-ethylisoxazole-4-carboxylate is a heterocyclic compound with significant applications in various fields of scientific research It is a derivative of isoxazole, a five-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-ethylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-ethylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and carboxylate derivatives .

Scientific Research Applications

Ethyl 5-amino-3-ethylisoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-ethylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-3-methylisoxazole-4-carboxylate
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
  • Ethyl 5-amino-3-(difluoromethyl)isoxazole-4-carboxylate

Uniqueness

Ethyl 5-amino-3-ethylisoxazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl group at the 3-position and amino group at the 5-position make it particularly versatile in various synthetic and biological applications .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 5-amino-3-ethyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-3-5-6(7(9)13-10-5)8(11)12-4-2/h3-4,9H2,1-2H3

InChI Key

XIYBSGTXCNLJPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)OCC)N

Origin of Product

United States

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